N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to the nitrogen of the acetamide backbone and a 1,2-dimethylindole moiety at the α-keto position. The compound’s structure combines electron-donating methoxy groups on the phenyl ring with sterically hindered methyl substituents on the indole nucleus, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-18(14-7-5-6-8-16(14)22(12)2)19(23)20(24)21-15-11-13(25-3)9-10-17(15)26-4/h5-11H,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQACPVNBMQEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxoacetamide Linkage: The final step involves the formation of the oxoacetamide linkage by reacting the intermediate product with an appropriate acylating agent, such as oxalyl chloride, followed by the addition of ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxoacetamide linkage, potentially converting it to an amine or alcohol derivative.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the indole moiety.
Reduction Products: Amine or alcohol derivatives of the oxoacetamide linkage.
Substitution Products: Functionalized derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide with structurally related compounds, emphasizing key structural differences and their implications:
Key Observations:
However, F12016’s lack of reported activity suggests that electron-withdrawing groups (e.g., acetyl) may reduce efficacy . D-24851 demonstrates that replacing the dimethoxyphenyl with a pyridin-4-yl group and introducing a chlorobenzyl-indole moiety confers potent microtubule destabilization and antitumor effects, highlighting the critical role of heterocyclic and halogenated substituents .
3-formylindole derivatives (e.g., compound from ) may exhibit altered reactivity due to the formyl group’s electrophilic nature, though activity data are lacking .
Backbone Variations: Glyoxylamide derivatives like D-24851 show enhanced bioactivity compared to α-ketoacetamides, possibly due to improved binding to tubulin’s non-overlapping site . 2-oxoindoline derivatives (e.g., compound 15) share structural motifs but differ in conjugation patterns, which may influence redox properties or target engagement .
Pharmacological and Structural Insights:
- Target Selectivity : D-24851’s efficacy against multidrug-resistant tumors and lack of neurotoxicity suggest that its unique binding site on tubulin (distinct from vinca alkaloids or taxanes) could be a model for optimizing the target compound’s selectivity .
- Synthetic Accessibility : and highlight methods for synthesizing indole-acetamide hybrids, which could be adapted for modifying the target compound’s substituents .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives. This compound is notable for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. The unique structural features of this compound, including the indole moiety and the acetamide functional group, suggest various mechanisms through which it may exert its effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Weight | 350.41 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with indole structures can modulate enzyme activities and receptor interactions. For instance, it has been suggested that this compound may inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, thereby enhancing cholinergic signaling .
Inhibition Studies
In vitro studies have evaluated the inhibitory effects of various substituted acetamide derivatives on BChE. The results demonstrated that certain derivatives exhibited significant inhibition with IC50 values below 50 μM, indicating a promising therapeutic potential against cognitive decline associated with Alzheimer’s disease .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in several studies. For example:
- Case Study 1 : A study conducted on a series of indole derivatives showed that compounds similar to this compound exhibited protective effects against oxidative stress in neuronal cells.
Anticancer Activity
Indole derivatives are also known for their anticancer properties. The compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Case Study 2 : In a comparative analysis of several indole derivatives, it was found that those with similar structural features to this compound showed significant activity against breast cancer cells, suggesting a potential mechanism involving the modulation of cell cycle regulators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the methoxy groups and the indole moiety can significantly influence the compound's potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against BChE |
| Variation in alkyl groups | Altered pharmacokinetics |
| Changes in aromatic substituents | Enhanced selectivity towards cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
